

(R)-3-Ethylmorpholine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-3-Ethylmorpholine

Cat. No.: B1590941

[Get Quote](#)

Foreword: The Ascendancy of Chiral Morpholines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, celebrated for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.^{[1][2]} Its inherent conformational flexibility, coupled with the hydrogen bond accepting capabilities of its oxygen and nitrogen atoms, allows for intricate and high-affinity interactions with biological targets.^[3] The introduction of chirality to this versatile heterocycle, particularly at the C-3 position, opens up new vectors in chemical space, enabling the precise stereochemical control crucial for potent and selective pharmacological activity. This guide provides an in-depth exploration of **(R)-3-Ethylmorpholine**, a valuable chiral building block, offering insights into its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemical Integrity

(R)-3-Ethylmorpholine is a saturated heterocyclic compound characterized by a six-membered morpholine ring substituted with an ethyl group at the third position. The "(R)" designation signifies the specific stereochemical configuration at the chiral center (C-3), which is of paramount importance for its interaction with chiral biological systems.

The IUPAC name for this compound is (3R)-3-ethylmorpholine.[\[4\]](#) Its chemical structure can be represented by the following diagram:

Caption: Chemical structure of **(R)-3-Ethylmorpholine**.

The morpholine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The stereochemistry at C-3 dictates the spatial orientation of the ethyl group, which in turn influences the molecule's overall shape and how it presents its pharmacophoric features to a target protein.

Table 1: Chemical Identifiers for **(R)-3-Ethylmorpholine**

Identifier	Value
CAS Number	74572-05-7
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
IUPAC Name	(3R)-3-ethylmorpholine
InChI	InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKey	JBQWQBSRIAGTJT-ZCFIWIBFSA-N
SMILES	CC[C@H]1COCCN1

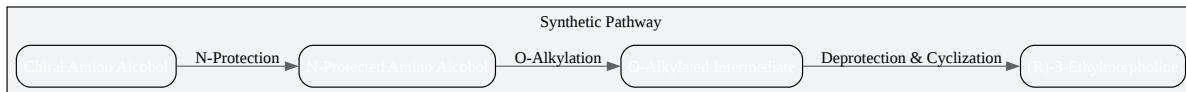
Physicochemical Properties

A thorough understanding of the physicochemical properties of **(R)-3-Ethylmorpholine** is essential for its effective use in synthesis and formulation. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for **(R)-3-Ethylmorpholine**

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[Generic observation]
Boiling Point	160.6 ± 15.0 °C at 760 mmHg	[Generic data]
Density	0.878 ± 0.06 g/cm ³	[Generic data]
Flash Point	54.2 ± 9.8 °C	[Generic data]
Solubility	Soluble in water and common organic solvents	[Generic data]
pKa	(Predicted) ~8.5-9.5 (for the protonated amine)	[Estimated based on morpholine]
LogP	0.4	[4]

The presence of the nitrogen and oxygen atoms makes **(R)-3-Ethylmorpholine** a polar molecule with the capacity for hydrogen bonding, contributing to its solubility in protic solvents. The ethyl group adds a degree of lipophilicity, as reflected in its LogP value.


Synthesis and Purification

The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol, which is critical for the synthesis of chirally pure compounds like **(R)-3-Ethylmorpholine**.

General Synthetic Strategies

The construction of the morpholine ring generally involves the formation of two key bonds: a C-N bond and a C-O bond. Common approaches for the synthesis of 3-substituted morpholines often start from chiral precursors.

One prevalent strategy involves the cyclization of a chiral amino alcohol derivative. For instance, a chiral amino alcohol can be N-protected and then O-alkylated with a two-carbon electrophile bearing a leaving group. Subsequent deprotection and intramolecular cyclization can yield the desired morpholine.

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for 3-substituted morpholines.

More advanced methods, such as palladium-catalyzed carboamination reactions, have also been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.^[5]

Exemplary Synthetic Protocol (Conceptual)

While a specific, detailed experimental protocol for the synthesis of **(R)-3-Ethylmorpholine** is not readily available in the public domain, a plausible multi-step synthesis can be conceptualized based on established methodologies. The following protocol is illustrative and would require optimization.

Step 1: N-Protection of (R)-2-aminobutanol

- To a solution of (R)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to obtain the N-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Electrophile

- To a solution of the N-protected amino alcohol in an aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl group.
- Add a suitable two-carbon electrophile with a good leaving group (e.g., 2-bromoethanol or ethylene oxide).
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction carefully with water and extract the product into an organic solvent.
- Purify the product by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

- Deprotect the nitrogen atom under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group).
- Neutralize the resulting ammonium salt with a base.
- Induce intramolecular cyclization, which may occur spontaneously upon deprotection or may require heating or the use of a suitable catalyst to facilitate the ring-closing reaction.
- Purify the final product, **(R)-3-Ethylmorpholine**, by distillation or column chromatography to achieve high purity.

Purification and Characterization

Purification of **(R)-3-Ethylmorpholine** is typically achieved through distillation under reduced pressure or by flash column chromatography on silica gel. The purity and identity of the compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Analysis

The structural elucidation of **(R)-3-Ethylmorpholine** relies heavily on spectroscopic methods. While experimental spectra are not readily available in public databases, the expected spectral

features can be predicted based on the analysis of similar morpholine derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum of **(R)-3-Ethylmorpholine** is expected to show distinct signals for the protons on the morpholine ring and the ethyl substituent. The protons on the carbons adjacent to the electronegative oxygen atom (C-2 and C-6) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C-3 and C-5).[\[7\]](#)

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

- CH₃ (ethyl): Triplet, ~0.9-1.1 ppm
- CH₂ (ethyl): Quartet, ~1.4-1.6 ppm
- C5-H and C6-H: Multiplets, ~2.5-3.0 ppm
- C2-H and C3-H: Multiplets, ~3.5-4.0 ppm
- NH: Broad singlet, variable chemical shift depending on concentration and solvent

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

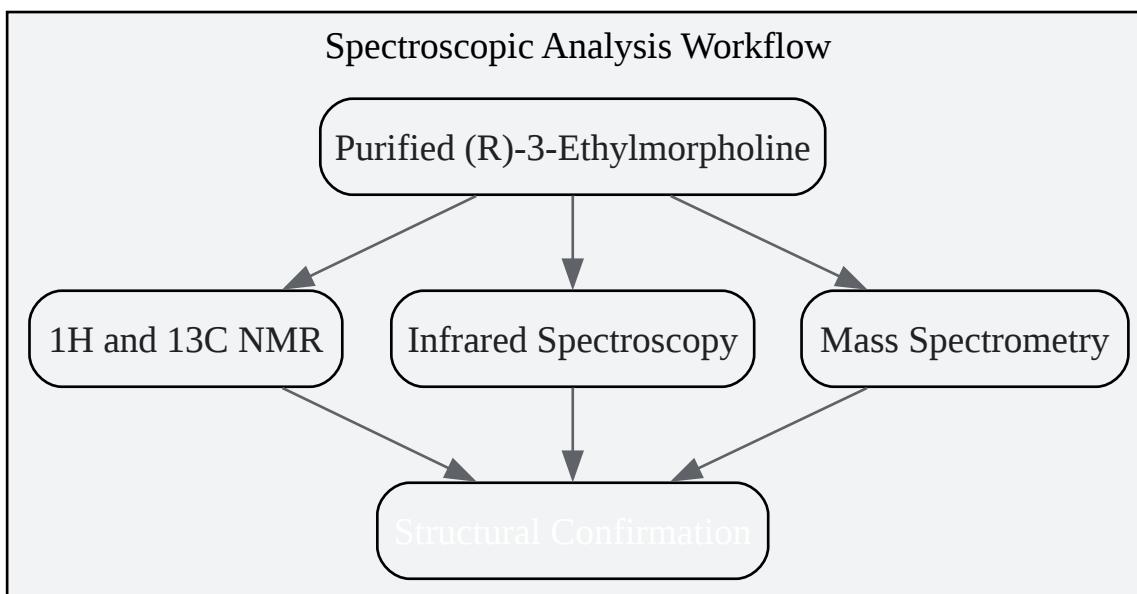
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

- CH₃ (ethyl): ~10-15 ppm
- CH₂ (ethyl): ~25-30 ppm
- C5: ~45-50 ppm
- C3: ~55-60 ppm
- C2 and C6: ~65-70 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Expected IR Absorption Bands:


- N-H stretch: A broad absorption in the region of $3300\text{-}3500\text{ cm}^{-1}$
- C-H stretch (aliphatic): Strong absorptions in the region of $2850\text{-}3000\text{ cm}^{-1}$
- C-O stretch (ether): A strong, characteristic absorption in the region of $1050\text{-}1150\text{ cm}^{-1}$
- N-H bend: An absorption in the region of $1590\text{-}1650\text{ cm}^{-1}$

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **(R)-3-Ethylmorpholine** is expected to show a molecular ion peak (M^+) at $m/z = 115$. The fragmentation pattern will likely involve the loss of the ethyl group and cleavage of the morpholine ring.[\[8\]](#)[\[11\]](#)[\[16\]](#)

Expected Fragmentation Peaks:

- $m/z = 115$: Molecular ion (M^+)
- $m/z = 86$: Loss of the ethyl group ($[M-C_2H_5]^+$)
- $m/z = 57$: A common fragment for morpholine derivatives

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(R)-3-Ethylmorpholine**.

Applications in Drug Development

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and the introduction of a chiral center at the 3-position provides an opportunity to develop highly selective and potent therapeutic agents.[17][18] **(R)-3-Ethylmorpholine** serves as a valuable chiral building block for the synthesis of more complex molecules with potential pharmacological activity.

The presence of the 3-alkyl substituent can influence the binding affinity and selectivity of a drug molecule for its target protein.[5] For example, the ethyl group can engage in hydrophobic interactions within a binding pocket, while the stereochemistry at C-3 ensures a precise orientation of the rest of the molecule for optimal interaction with the receptor.

While specific examples of marketed drugs containing the **(R)-3-Ethylmorpholine** fragment are not readily identifiable, the broader class of 3-substituted morpholines has been explored in the development of various therapeutic agents, including:

- Anticancer agents: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[18][19]
- Central Nervous System (CNS) active drugs: The physicochemical properties of the morpholine ring often contribute to good blood-brain barrier permeability, making it a suitable scaffold for CNS-targeted drugs.[3]
- Antiviral and antimicrobial agents: The morpholine nucleus is found in several compounds with demonstrated activity against viruses and bacteria.

The synthetic accessibility of **(R)-3-Ethylmorpholine** and the ability to further functionalize the nitrogen atom make it a versatile starting material for the creation of libraries of chiral compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **(R)-3-Ethylmorpholine**. Based on the safety data for morpholine and its derivatives, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4]

It is expected to be a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation or burns. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-3-Ethylmorpholine is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and the versatile reactivity of the morpholine ring make it a valuable tool for the synthesis of novel, enantiomerically pure compounds with the potential for a wide range of pharmacological activities. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as outlined in this guide, is essential for its effective application in the pursuit of new and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Ethylmorpholine [webbook.nist.gov]
- 9. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]
- 10. N-Ethylmorpholine [webbook.nist.gov]
- 11. Morpholine [webbook.nist.gov]
- 12. N-Ethylmorpholine(100-74-3) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-3-Ethylmorpholine: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590941#r-3-ethylmorpholine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com